molecular formula C15H19N3OS B2598703 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(methylthio)benzamide CAS No. 1170405-52-3

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(methylthio)benzamide

Cat. No. B2598703
CAS RN: 1170405-52-3
M. Wt: 289.4
InChI Key: OGPNBGPWGWGAEY-UHFFFAOYSA-N
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Description

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-(methylthio)benzamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study the mechanisms of Parkinson's disease. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinsonian-like syndrome in humans and other animals.

Scientific Research Applications

New Synthetic Routes

A novel approach for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles has been reported, showcasing remarkable activity against avian influenza virus H5N1. This method involves the reaction of benzoyl isothiocyanate with malononitrile in KOH–EtOH, followed by alkylation with alkyl halides and reaction with hydrazine, resulting in compounds with significant antiviral activities (Hebishy, Salama, & Elgemeie, 2020).

Antiviral Properties

The synthesized benzamide-based 5-aminopyrazoles were tested for their in vitro anti-influenza A virus (subtype H5N1) activity. Among the synthesized compounds, eight demonstrated significant antiviral activities against bird flu influenza (H5N1), with viral reduction in the range of 85–65%, showcasing the potential of these compounds in antiviral research and therapy (Hebishy, Salama, & Elgemeie, 2020).

Drug Synthesis Methodologies

Another study outlined the catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement. This method provides a rapid and efficient route to a novel class of compounds under mild conditions without the need for a catalyst, showcasing advancements in drug synthesis technologies (Liu et al., 2014).

properties

IUPAC Name

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-10(2)18-14(8-11(3)17-18)16-15(19)12-6-5-7-13(9-12)20-4/h5-10H,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPNBGPWGWGAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)SC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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